![molecular formula C6H14Cl2CoN4-4 B14162351 2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt CAS No. 30482-52-1](/img/structure/B14162351.png)
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt is a complex chemical compound that features a cobalt center coordinated with multiple azanidylethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt typically involves the reaction of cobalt salts with azanidylethyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes multiple purification steps, such as crystallization and chromatography, to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: Reduction reactions can convert the cobalt center to a lower oxidation state.
Substitution: Ligand substitution reactions can replace the azanidylethyl groups with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize the yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce cobalt(III) complexes, while reduction reactions may yield cobalt(I) or cobalt(0) species.
Wissenschaftliche Forschungsanwendungen
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt has several applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, such as hydrogenation and polymerization.
Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying cobalt-containing biomolecules.
Medicine: Explored for its potential use in therapeutic applications, such as anticancer agents and imaging contrast agents.
Industry: Utilized in the development of advanced materials, including magnetic and electronic materials.
Wirkmechanismus
The mechanism of action of 2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt involves its interaction with molecular targets through coordination chemistry. The cobalt center can form coordination bonds with various substrates, facilitating catalytic reactions or biological interactions. The specific pathways involved depend on the application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(II) chloride: A simpler cobalt compound with different coordination properties.
Cobalt(III) acetylacetonate: Another cobalt complex with distinct reactivity and applications.
Cobalt(II) nitrate: Known for its use in different catalytic and industrial processes.
Uniqueness
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt is unique due to its specific ligand environment and the resulting chemical properties
Eigenschaften
CAS-Nummer |
30482-52-1 |
|---|---|
Molekularformel |
C6H14Cl2CoN4-4 |
Molekulargewicht |
272.04 g/mol |
IUPAC-Name |
2-azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt |
InChI |
InChI=1S/C6H14N4.2ClH.Co/c7-1-3-9-5-6-10-4-2-8;;;/h7-8H,1-6H2;2*1H;/q-4;;;+2/p-2 |
InChI-Schlüssel |
BUCXGKSGWABQLN-UHFFFAOYSA-L |
Kanonische SMILES |
C(C[N-]CC[N-]CC[NH-])[NH-].Cl[Co]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


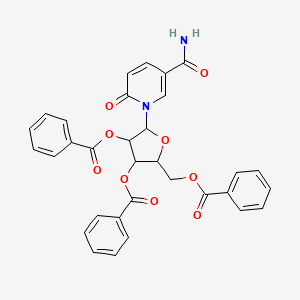
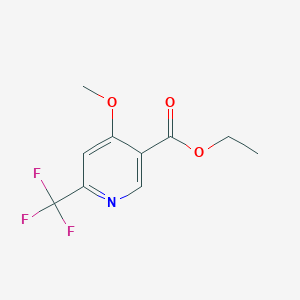
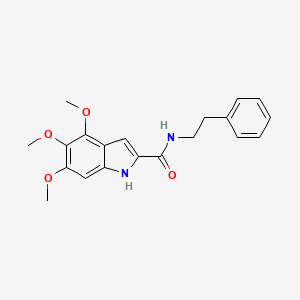
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162290.png)
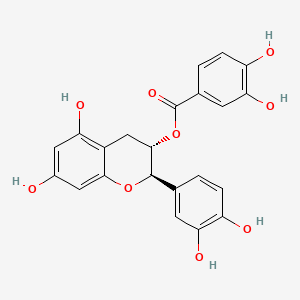
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B14162297.png)

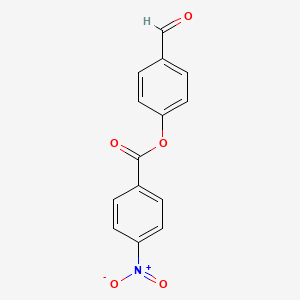
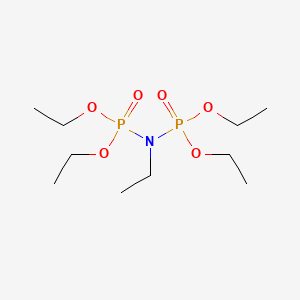
![Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate](/img/structure/B14162320.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate](/img/structure/B14162325.png)
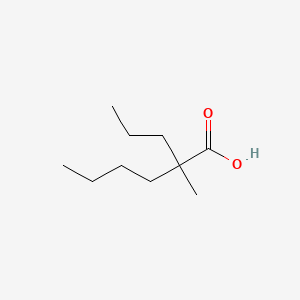
![5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-imino-4-thiazolidinone](/img/structure/B14162342.png)
![4-Butoxy-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14162346.png)
